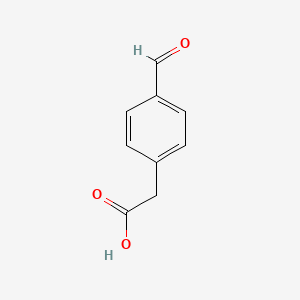

2-(4-formylphenyl)acetic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-formylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4,6H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPZPJHWVWZCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462921 | |

| Record name | 2-(4-formylphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34841-47-9 | |

| Record name | 4-Formylbenzeneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034841479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-formylphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34841-47-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FORMYLBENZENEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DJ2L7EJC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2-(4-formylphenyl)acetic acid: Properties, Reactivity, and Protocols

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic value of bifunctional molecules cannot be overstated. Among these, 2-(4-formylphenyl)acetic acid (4-FPAA) stands out as a particularly useful scaffold. Possessing both a reactive aldehyde and a modifiable carboxylic acid on a stable aromatic core, it offers two distinct chemical handles for orthogonal synthetic strategies.[1][2] This guide provides an in-depth technical overview of 4-FPAA, moving from its core chemical properties to its reactivity, and culminating in validated experimental protocols for its synthesis and analysis. The insights herein are curated for researchers, chemists, and drug development professionals who seek to leverage this compound's unique architecture for the construction of complex molecular targets.[1][2]

Section 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. 4-FPAA is an off-white solid at room temperature, with solubility in common organic solvents such as ethanol and acetonitrile.[1] Its bifunctional nature—a hydrophilic carboxylic acid and a more hydrophobic aromatic aldehyde—governs its solubility and chromatographic behavior.[1]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | [1][3][4] |

| Molecular Weight | 164.16 g/mol | [1][3][4] |

| Melting Point | 131 °C | [5] |

| Boiling Point | 349.2 °C (Predicted) | |

| Density | 1.277 g/cm³ (Predicted) | [1] |

| pKa | 4.06 ± 0.10 (Predicted) | [6] |

| CAS Number | 34841-47-9 | [3] |

Spectroscopic Signature

Spectroscopic analysis provides an empirical fingerprint for identity and purity confirmation. The data below represents the expected signature of 4-FPAA.

Scientist's Note: The ¹H NMR spectrum is particularly informative. The downfield singlet at ~10 ppm is characteristic of the aldehyde proton, while the two doublets in the aromatic region confirm 1,4- (para) substitution. The singlet at ~3.7 ppm corresponds to the methylene protons of the acetic acid moiety.

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.01 (s, 1H, -CHO), 7.86 (d, J=7.9 Hz, 2H, Ar-H), 7.47 (d, J=7.9 Hz, 2H, Ar-H), 3.75 (s, 2H, -CH₂-), (Carboxylic acid proton -COOH may be broad or not observed without D₂O exchange).[3] |

| ¹³C NMR (Predicted) | Expected peaks around δ 192 (aldehyde C=O), 176 (acid C=O), 130-140 (aromatic carbons), 40 (methylene carbon). |

| IR Spectroscopy | Characteristic peaks expected around 2500-3300 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~1700 cm⁻¹ (C=O stretch, overlapping aldehyde and acid), ~1600 cm⁻¹ (C=C aromatic stretch). |

| Mass Spectrometry | [M-H]⁻ at m/z 163.04, corresponding to the deprotonated molecule. |

Section 2: The Duality of Reactivity: A Synthetic Hub

The synthetic utility of 4-FPAA stems from the differential reactivity of its two functional groups. This allows for selective transformations, making it a valuable intermediate in multi-step syntheses.[1][2] The aldehyde group is a prime target for nucleophilic addition, while the carboxylic acid is amenable to substitution at the acyl carbon.[1][2]

This dual reactivity enables its use as a building block for a diverse range of molecular structures, including pharmaceuticals like anti-inflammatory agents, and advanced materials such as conjugated polymers.[1][2]

Caption: Reactivity pathways of this compound.

Reactions at the Aldehyde Group

The electrophilic carbon of the formyl group is a key reaction site.[1]

-

Reductive Amination: This is one of the most powerful reactions for introducing nitrogen-containing moieties. The aldehyde first condenses with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield a stable amine. This is a cornerstone of library synthesis in drug discovery.[2]

-

Wittig Reaction: To form a carbon-carbon double bond, the aldehyde can be reacted with a phosphorus ylide (a Wittig reagent). This allows for the extension of the carbon skeleton and the synthesis of stilbene-like structures.[2]

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, yielding 4-carboxyphenylacetic acid.[1]

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety provides a handle for conjugation and derivatization.

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or using coupling agents yields the corresponding ester. This is often used to mask the acid's polarity or to install a prodrug moiety.[2]

-

Amidation: Coupling with an amine using a peptide coupling reagent (e.g., EDC, HATU) forms a stable amide bond. This is fundamental to the synthesis of peptidomimetics and other biologically active molecules.[2]

Section 3: Validated Experimental Protocols

The following protocols are provided as a trusted starting point for the synthesis and analysis of 4-FPAA.

Synthesis of this compound via Sommelet Reaction

This procedure details a common laboratory-scale synthesis from 2-[4-(bromomethyl)phenyl]acetic acid.[3] The reaction proceeds via the formation of a hexaminium salt, which is then hydrolyzed under acidic conditions to yield the aldehyde.

Rationale: The Sommelet reaction is a classic method for converting benzylic halides to aldehydes. Hexamethylenetetramine serves as a stable, solid source of formaldehyde and ammonia, acting as the formylating agent. The acidic workup is crucial for the hydrolysis of the intermediate to the final product.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-[4-(bromomethyl)phenyl]acetic acid (1.0 eq), hexamethylenetetramine (2.7 eq), ethanol, and water (1:1 v/v).[3]

-

Heating: Heat the reaction mixture to reflux and maintain for 4 hours. The solution will become homogeneous.[3]

-

Hydrolysis: Carefully and slowly add concentrated hydrochloric acid to the refluxing mixture. Continue to heat at reflux for an additional 30 minutes.[3]

-

Workup: Cool the mixture to room temperature. Transfer the contents to a separatory funnel and dilute with water and dichloromethane.[3]

-

Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the lower organic phase.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[3]

-

Product: The resulting off-white solid is this compound. The reported yield for a similar procedure is high (e.g., 87%).[3]

-

Validation: Confirm the identity and purity of the product using ¹H NMR spectroscopy as detailed in Section 1.2. The presence of the aldehyde peak at ~10 ppm and the correct aromatic splitting pattern are key indicators of success.

Quality Control: Purity Assessment by HPLC-UV

Rationale: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of small organic molecules. A reversed-phase method is ideal for 4-FPAA, separating the compound from non-polar impurities (which elute later) and highly polar impurities (which elute earlier). UV detection is effective due to the aromatic chromophore.

Methodology:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Prep: Dissolve a small amount of the synthesized solid in a 50:50 mixture of Mobile Phase A and B.

Self-Validation: A successful analysis will show a single major peak corresponding to the product. The retention time should be consistent across runs. Purity is calculated by the area percentage of the main peak relative to the total area of all peaks. For drug development applications, a purity of >95% is typically required.

Section 4: Safety and Handling

Proper handling is essential when working with any chemical reagent.

-

Hazard Identification: this compound is harmful if swallowed and causes serious eye irritation.[4][7]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][8]

-

Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.[7][8] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place.[8][9] Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended for long-term stability.[5][9]

-

First Aid:

References

-

PubChem. This compound. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

-

PubChemLite. This compound (C9H8O3). Retrieved from [Link]

-

LookChem. Cas 34841-47-9, this compound. Retrieved from [Link]

Sources

- 1. Buy this compound | 34841-47-9 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 34841-47-9 [chemicalbook.com]

- 4. This compound | C9H8O3 | CID 11344187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 34841-47-9,this compound | lookchem [lookchem.com]

- 6. guidechem.com [guidechem.com]

- 7. angenechemical.com [angenechemical.com]

- 8. aksci.com [aksci.com]

- 9. 34841-47-9|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 2-(4-formylphenyl)acetic Acid (CAS: 34841-47-9): A Bifunctional Building Block for Advanced Synthesis

This guide provides a comprehensive technical overview of 2-(4-formylphenyl)acetic acid, a versatile organic compound distinguished by its dual functionality. Possessing both a reactive aldehyde and a modifiable carboxylic acid group on a stable phenylacetic acid scaffold, this molecule serves as a pivotal intermediate in pharmaceutical development, materials science, and complex organic synthesis. We will explore its fundamental properties, validated synthesis protocols, characteristic reactivity, analytical profile, and key applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 4-carboxymethylbenzaldehyde, is an aromatic compound whose utility is derived from the orthogonal reactivity of its two functional groups.[1] The electron-withdrawing nature of the para-substituted formyl group influences the acidity of the carboxylic acid, while the phenylacetic acid backbone provides a rigid yet versatile framework for molecular design.

A summary of its key identifiers and physicochemical properties is presented below. These values are critical for experimental design, including reaction solvent selection, purification strategy, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 34841-47-9 | [1][2][3] |

| Molecular Formula | C₉H₈O₃ | [1][4] |

| Molecular Weight | 164.16 g/mol | [1][4] |

| IUPAC Name | This compound | [1][4] |

| Appearance | Off-white to white solid | [1][3] |

| Melting Point | 131 °C | [5][6] |

| Boiling Point (Predicted) | 349.2 ± 17.0 °C at 760 mmHg | [1][6] |

| Density (Predicted) | 1.277 ± 0.06 g/cm³ | [1][6] |

| pKa (Predicted) | 4.06 ± 0.10 | [1][5] |

| Solubility | Soluble in organic solvents like ethanol and acetonitrile. | [1] |

| InChI | InChI=1S/C9H8O3/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4,6H,5H2,(H,11,12) | [1][4] |

| InChIKey | AGPZPJHWVWZCMG-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC(=CC=C1CC(=O)O)C=O | [1][4] |

Synthesis and Manufacturing: From Precursor to Product

The synthesis of this compound can be approached through several strategic routes. The choice of method is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents or conditions. Modern catalytic methods are favored for their efficiency and improved safety profiles.

Common Synthetic Strategies

-

Oxidation of 2-[4-(hydroxymethyl)phenyl]acetic acid : This is a direct and common approach. Early methods utilized stoichiometric oxidants like manganese dioxide.[1] More contemporary, high-yield syntheses employ catalytic systems such as TEMPO (2,2,6,6-tetramethylpiperidinyloxy) with a co-oxidant like sodium hypochlorite (NaOCl), which offers high selectivity for the primary alcohol, minimizing over-oxidation to the carboxylic acid, and achieving yields greater than 90%.[1][2][7]

-

Hydrolysis of a Bromomethyl Intermediate : This route involves the conversion of a more readily available precursor, 2-[4-(bromomethyl)phenyl]acetic acid, to the aldehyde. A robust method for this transformation is the Sommelet reaction, which utilizes hexamethylenetetramine.[3] This approach is advantageous as it avoids harsh oxidizing agents.

Detailed Experimental Protocol: Synthesis via Sommelet Reaction

This protocol describes a validated, high-yield synthesis from 2-[4-(bromomethyl)phenyl]acetic acid. The causality behind this choice lies in its operational simplicity and the formation of a stable intermediate salt, which is cleanly hydrolyzed to the desired aldehyde.

Step 1: Formation of the Hexamethylenetetraminium Salt

-

In a round-bottom flask equipped with a reflux condenser, suspend 2-[4-(bromomethyl)phenyl]acetic acid (e.g., 3.36 mmol) in a 1:1 mixture of ethanol and water (e.g., 12 mL total).

-

Add hexamethylenetetramine (e.g., 9.0 mmol). The excess ensures complete consumption of the alkyl halide.

-

Heat the reaction mixture to reflux and maintain for 4 hours. During this step, the bromide is displaced by the nitrogen of hexamethylenetetramine to form a quaternary ammonium salt.

Step 2: Hydrolysis to the Aldehyde

-

While still under reflux, slowly add concentrated hydrochloric acid (e.g., 1.5 mL) to the mixture. The acidic conditions are crucial for the hydrolysis of the intermediate iminium species to the final aldehyde.

-

Continue refluxing for an additional 30 minutes to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature.

Step 3: Workup and Purification

-

Transfer the mixture to a separatory funnel and dilute with water (e.g., 20 mL) and dichloromethane (e.g., 20 mL).

-

Separate the organic phase. The desired product is more soluble in the organic layer.

-

Remove the solvent from the organic phase under reduced pressure (e.g., using a rotary evaporator).

-

The resulting crude product is obtained as an off-white solid. This procedure typically yields the product in high purity with a yield of approximately 87%.[3]

Step 4: Analytical Validation

-

The structure of the synthesized compound must be confirmed. The primary method is ¹H NMR spectroscopy, which provides an unambiguous fingerprint of the molecule (see Section 4).

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic power of this compound stems from the distinct and selectively addressable reactivity of its aldehyde and carboxylic acid moieties.[1][2] This dual-handle nature allows for sequential or orthogonal chemical modifications, making it an invaluable precursor for a diverse array of complex molecules.

Reactions of the Aldehyde Group

The formyl group is a classic electrophilic center, participating in a wide range of nucleophilic addition and condensation reactions.

-

Reductive Amination : Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond.

-

Wittig Reaction : Condensation with a phosphorus ylide to form an alkene, extending the carbon skeleton.

-

Imine/Oxime Formation : Reaction with primary amines or hydroxylamine, respectively, to form C=N double bonds, which are key structures in many heterocyclic systems.

Reactions of the Carboxylic Acid Group

The carboxylic acid group is a versatile handle for forming amide, ester, and other acyl derivatives through nucleophilic acyl substitution.

-

Esterification : Fischer esterification with an alcohol under acidic catalysis (e.g., H₂SO₄) yields the corresponding ester. This is often done to increase lipophilicity or to protect the acid group.[1]

-

Amidation : Formation of amides by reacting with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to a more reactive acid chloride using thionyl chloride (SOCl₂) or by using peptide coupling reagents (e.g., DCC, EDC).[1][2]

-

Reduction : The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄, though this requires careful protection of the aldehyde group if selective reduction is desired.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic techniques provides a self-validating system for quality control.

-

Nuclear Magnetic Resonance (¹H NMR) : This is the most definitive method for structural elucidation. The spectrum provides a unique fingerprint. A typical spectrum in CDCl₃ will show characteristic signals.[3]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | ~10.01 | Singlet (s) | 1H |

| Aromatic (ortho to -CHO) | ~7.86 | Doublet (d) | 2H |

| Aromatic (ortho to -CH₂COOH) | ~7.47 | Doublet (d) | 2H |

| Methylene (-CH₂-) | ~3.75 | Singlet (s) | 2H |

| Carboxylic Acid (-COOH) | Variable, broad | Singlet (s) | 1H |

-

Mass Spectrometry (MS) : Provides confirmation of the molecular weight. The molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of 164.[1]

-

Infrared (IR) Spectroscopy : Confirms the presence of the key functional groups. Expect strong C=O stretching absorptions for the carboxylic acid (~1700 cm⁻¹) and the aldehyde (~1690 cm⁻¹), and a broad O-H stretch for the carboxylic acid dimer (~2500-3300 cm⁻¹).

Applications in Research and Drug Development

The unique bifunctional structure of this compound makes it a valuable starting material and intermediate in several high-value scientific fields.[1][5]

-

Pharmaceutical Synthesis : It serves as a key building block for synthesizing more complex active pharmaceutical ingredients (APIs).[5] Its scaffold has been explored for developing novel anti-inflammatory agents, and its derivatives have been investigated for potential anticancer and neuroprotective activities.[1] The ability to modify both the acid and aldehyde groups allows for systematic pharmacophore exploration to optimize biological activity, solubility, and permeability.[2]

-

Organic Synthesis : Beyond pharmaceuticals, it is a versatile precursor for various heterocyclic compounds, which are core structures in many biologically active molecules.[2] The dual reactivity allows for the construction of complex molecular architectures through multi-step syntheses.

-

Material Science : The compound is a candidate for designing novel functional materials. Its capacity for covalent bond formation and self-assembly can be leveraged to create functional polymers, gels, and conjugated systems with unique optoelectronic properties.[1]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification : According to the Globally Harmonized System (GHS), this compound is classified as:

-

Handling Precautions :

-

Use in a well-ventilated area or under a chemical fume hood.[8][9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8]

-

Avoid formation of dust and aerosols.[8]

-

Wash hands thoroughly after handling.[9]

-

-

First Aid Measures :

-

If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[8]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][9]

-

In Case of Skin Contact : Wash off with soap and plenty of water.[8]

-

-

Storage :

Conclusion

This compound (CAS 34841-47-9) is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, predictable reactivity at two distinct functional sites, and established synthetic routes make it a reliable and powerful building block. For scientists in drug discovery, organic synthesis, and materials science, a thorough understanding of this compound's profile is key to unlocking its full potential in the creation of novel and high-value chemical entities.

References

-

This compound | C9H8O3 | CID 11344187 - PubChem . National Center for Biotechnology Information. Available from: [Link]

-

Cas 34841-47-9,this compound | lookchem . Lookchem. Available from: [Link]

-

Safety Data Sheet - Angene Chemical . Angene Chemical. Available from: [Link]

- A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents. Google Patents.

Sources

- 1. Buy this compound | 34841-47-9 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 34841-47-9 [chemicalbook.com]

- 4. This compound | C9H8O3 | CID 11344187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 34841-47-9,this compound | lookchem [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents [patents.google.com]

- 8. angenechemical.com [angenechemical.com]

- 9. aksci.com [aksci.com]

molecular weight of 2-(4-formylphenyl)acetic acid

An In-Depth Technical Guide to 2-(4-formylphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a bifunctional aromatic compound that has emerged as a highly versatile building block in modern organic synthesis and medicinal chemistry. Possessing both a reactive aldehyde and a carboxylic acid moiety on a phenylacetic acid scaffold, it offers a strategic entry point for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, validated synthesis protocols, characteristic chemical reactivity, and significant applications, particularly in the development of novel therapeutic agents. As a key intermediate, understanding its chemistry is paramount for professionals engaged in pharmaceutical research and the synthesis of advanced materials.

Introduction: A Molecule of Strategic Importance

This compound, with the chemical formula C₉H₈O₃, is an organic compound distinguished by the presence of two key functional groups: a formyl (aldehyde) group and an acetic acid side chain attached at the para-position of a benzene ring[1]. This unique structural arrangement makes it an invaluable intermediate in synthetic chemistry. The aldehyde group provides a handle for reactions such as reductive aminations, Wittig reactions, and condensations, while the carboxylic acid group can readily undergo esterification, amidation, or serve as a handle for creating larger molecular frameworks[1][2].

Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs), most notably non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The ability to selectively manipulate its two functional groups allows for the systematic modification and optimization of lead compounds in drug discovery pipelines[2]. This guide aims to serve as a technical resource for scientists, consolidating critical data and methodologies related to this important chemical entity.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. This compound is typically an off-white solid at room temperature[1]. Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 164.16 g/mol | [1][3][4][5] |

| Molecular Formula | C₉H₈O₃ | [1][3][4][5] |

| CAS Number | 34841-47-9 | [1][2] |

| IUPAC Name | This compound | [1][5] |

| Synonyms | (4-formylphenyl)acetic acid, 4-Formylbenzeneacetic acid | [5] |

| Appearance | Off-white to white solid | [1][6] |

| Predicted Boiling Point | 349.2 ± 17.0 °C at 760 mmHg | [1][7] |

| Melting Point | 131 °C | [8] |

| Predicted Density | 1.277 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 4.06 ± 0.10 | [6] |

| Solubility | Soluble in organic solvents like ethanol and acetonitrile; moderate water solubility | [1] |

The presence of both a hydrogen bond donor (the carboxylic acid) and acceptor (the carbonyl oxygen of both groups) contributes to its relatively high boiling point and moderate solubility in polar solvents[1].

Synthesis Methodologies: A Validated Protocol

Several synthetic pathways to this compound have been established. A common and effective strategy involves the oxidation of the corresponding benzylic alcohol, 2-[4-(hydroxymethyl)phenyl]acetic acid[1]. Catalytic methods using agents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant such as sodium hypochlorite are favored for their high selectivity and mild reaction conditions[2][9].

Another robust method begins with 2-[4-(bromomethyl)phenyl]acetic acid[3]. Below is a detailed, self-validating protocol for this synthesis, which proceeds via a Sommelet-type reaction mechanism.

Experimental Protocol: Synthesis from 2-[4-(bromomethyl)phenyl]acetic acid

This procedure outlines the conversion of the bromomethyl group to a formyl group using hexamethylenetetramine followed by acidic hydrolysis.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology: [3]

-

Reaction Setup: In a suitable reaction vessel, prepare a mixed solution of ethanol (6 mL) and water (6 mL). To this, add 2-[4-(bromomethyl)phenyl]acetic acid (770 mg, 3.36 mmol).

-

Amine Addition: Add hexamethylenetetramine (1.26 g, 9.0 mmol) to the solution.

-

Initial Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. This forms the quaternary ammonium salt intermediate.

-

Hydrolysis: While maintaining reflux, slowly and carefully add concentrated hydrochloric acid (1.5 mL). Continue heating at reflux for an additional 30 minutes to hydrolyze the intermediate to the aldehyde.

-

Cooling and Extraction: Allow the mixture to cool to room temperature. Add water (20 mL) and dichloromethane (20 mL) to the flask. Transfer the mixture to a separatory funnel.

-

Phase Separation: Separate the organic phase. It is advisable to pass the organic layer through a hydrophobic filter paper or a drying agent like anhydrous sodium sulfate to remove residual water.

-

Isolation: Remove the solvent (dichloromethane) from the organic phase by rotary evaporation under reduced pressure. This will afford this compound as an off-white solid.

-

Characterization: The final product should be analyzed to confirm its identity and purity, for example, by ¹H NMR spectroscopy. The expected ¹H NMR (400 MHz, CDCl₃) signals are: δ 10.01 (s, 1H, -CHO), 7.86 (d, J=7.9 Hz, 2H, Ar-H), 7.47 (d, J=7.9 Hz, 2H, Ar-H), 3.75 (s, 2H, -CH₂COOH)[3].

Chemical Reactivity: A Bifunctional Scaffold

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. This allows for selective transformations, enabling the construction of a diverse library of compounds from a single starting material.

Caption: Key reaction pathways for this compound.

The aldehyde is susceptible to nucleophilic attack and can be converted into alkenes, amines, or imines. The carboxylic acid can be transformed into esters, amides, and other acid derivatives, often requiring activation to a more reactive species like an acyl chloride[2]. This dual reactivity makes it a powerful tool for pharmacophore exploration and the development of complex molecular scaffolds[2].

Applications in Research and Drug Development

The primary application of this compound is as a chemical intermediate in various fields.

-

Pharmaceutical Synthesis: It is a crucial building block for synthesizing pharmaceuticals, particularly anti-inflammatory agents[1]. A notable example is its role as an intermediate in the synthesis of Pelubiprofen, a non-steroidal anti-inflammatory drug (NSAID) used for treating conditions like osteoarthritis and rheumatoid arthritis[9]. Its structure provides a foundation that can be elaborated to target specific biological pathways[1].

-

Organic Synthesis: Beyond specific APIs, its bifunctionality is leveraged to construct a wide array of complex organic molecules and heterocyclic systems which are prevalent in medicinal chemistry[1][2].

-

Materials Science: The compound is a candidate for developing novel materials such as functional polymers and covalent organic frameworks. Its ability to form covalent bonds and participate in self-assembly processes is an area of active research[1][2].

-

Research: Studies have investigated its derivatives for potential therapeutic effects, including anticancer and anti-inflammatory properties[1].

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319)[5][10]. The corresponding GHS pictogram is GHS07 (exclamation mark).

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid dust inhalation[10][11].

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes[10]. If swallowed, rinse the mouth with water and consult a physician. Never give anything by mouth to an unconscious person[10].

-

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place[11]. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended[8].

This substance is generally considered non-hazardous for transport[10].

Conclusion

This compound is a compound of significant strategic value in chemical synthesis. Its well-defined physicochemical properties, established synthesis routes, and, most importantly, its dual-functional nature make it an indispensable tool for researchers in drug development and materials science. This guide has consolidated the essential technical information required for its effective and safe utilization, providing a foundation for its application in creating the next generation of complex molecules and therapeutic agents.

References

-

This compound from Aladdin Scientific. Biocompare.com. Available at: [Link]

-

This compound | C9H8O3 | CID 11344187. PubChem. Available at: [Link]

-

Safety Data Sheet - this compound. (2021). Angene Chemical. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

- A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst. (2014). Google Patents.

-

Cas 34841-47-9, this compound. lookchem. Available at: [Link]

Sources

- 1. Buy this compound | 34841-47-9 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 34841-47-9 [chemicalbook.com]

- 4. biocompare.com [biocompare.com]

- 5. This compound | C9H8O3 | CID 11344187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound [myskinrecipes.com]

- 8. Cas 34841-47-9,this compound | lookchem [lookchem.com]

- 9. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents [patents.google.com]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

A-In-depth Technical Guide on the Synthesis of 2-(4-formylphenyl)acetic acid from 4-(bromomethyl)phenylacetic acid

Abstract

2-(4-formylphenyl)acetic acid is a valuable building block in organic synthesis, particularly in the pharmaceutical industry as an intermediate for anti-inflammatory drugs and other complex molecules.[1][2] This technical guide provides a comprehensive overview of the synthesis of this compound from 4-(bromomethyl)phenylacetic acid. It delves into the theoretical underpinnings of relevant oxidation reactions, offers a detailed and validated experimental protocol, and discusses the critical aspects of reaction optimization and product characterization. This document is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this important chemical transformation.

Introduction: The Significance of this compound

This compound, with the molecular formula C₉H₈O₃, is an aromatic compound featuring both a formyl (aldehyde) and an acetic acid functional group.[1] This bifunctionality makes it a versatile intermediate in the synthesis of a wide array of more complex organic molecules.[1] Its primary utility lies in the pharmaceutical sector, where it serves as a key precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Pelubiprofen.[2] The aldehyde group allows for various condensation reactions, while the carboxylic acid moiety can be readily converted into esters or amides, providing multiple avenues for molecular elaboration.

The synthesis of this compound from 4-(bromomethyl)phenylacetic acid is a common and practical route.[3] This pathway leverages the reactivity of the benzylic bromide for conversion into the desired aldehyde functionality. This guide will focus on a robust and widely applicable method for this transformation.

Theoretical Framework: Oxidation of Benzylic Halides

The conversion of a benzylic halide, such as 4-(bromomethyl)phenylacetic acid, to a benzaldehyde is a classic oxidation reaction in organic chemistry. Several named reactions can accomplish this transformation, each with its own mechanistic nuances and practical considerations. The choice of method often depends on factors like substrate scope, reaction conditions, and desired yield.

The Sommelet Reaction

One of the most established methods for this conversion is the Sommelet reaction.[3][4][5] This reaction involves the treatment of a benzylic halide with hexamethylenetetramine (urotropine).[3][4] The initial step is the formation of a quaternary ammonium salt. Subsequent hydrolysis of this salt under acidic conditions yields the target aldehyde.[3][4] The mechanism is thought to proceed through the formation of an imine intermediate which is then hydrolyzed to the aldehyde.[6]

Kornblum Oxidation

Another relevant method is the Kornblum oxidation, which utilizes dimethyl sulfoxide (DMSO) as the oxidant.[7][8] In this reaction, the alkyl halide is treated with DMSO, typically in the presence of a mild base like sodium bicarbonate, to form an alkoxysulfonium salt.[7] This intermediate then undergoes an elimination reaction to yield the carbonyl compound.[7] While effective, the Kornblum oxidation often requires elevated temperatures.[9]

Other Oxidation Methods

Other methods for the oxidation of benzylic halides to aldehydes include the Hass-Bender oxidation, which uses the sodium salt of 2-nitropropane as the oxidant, and reactions employing N-oxides, such as pyridine N-oxide, in the presence of a silver salt.[9][10][11] Each of these methods offers an alternative pathway, with specific advantages and limitations regarding reaction conditions and substrate compatibility.

For the synthesis of this compound from 4-(bromomethyl)phenylacetic acid, the Sommelet reaction provides a reliable and high-yielding approach, as detailed in the subsequent sections.[3][12]

Experimental Protocol: The Sommelet Reaction Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound from 4-(bromomethyl)phenylacetic acid via the Sommelet reaction. This protocol is designed to be self-validating, with clear instructions for each stage of the process.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| 4-(bromomethyl)phenylacetic acid | C₉H₉BrO₂ | 229.07 | 770 mg (3.36 mmol) |

| Hexamethylenetetramine | C₆H₁₂N₄ | 140.19 | 1.26 g (9.0 mmol) |

| Ethanol | C₂H₅OH | 46.07 | 6 mL |

| Water | H₂O | 18.02 | 6 mL + 20 mL |

| Concentrated Hydrochloric Acid | HCl | 36.46 | 1.5 mL |

| Dichloromethane | CH₂Cl₂ | 84.93 | 20 mL |

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(bromomethyl)phenylacetic acid (770 mg, 3.36 mmol), hexamethylenetetramine (1.26 g, 9.0 mmol), ethanol (6 mL), and water (6 mL).[12]

-

Initial Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4 hours.[12] The formation of the quaternary ammonium salt occurs during this step.

-

Acid Hydrolysis: After 4 hours, slowly add concentrated hydrochloric acid (1.5 mL) to the refluxing mixture.[12] Caution: The addition of acid may be exothermic.

-

Final Reflux: Continue to heat the mixture at reflux for an additional 30 minutes to ensure complete hydrolysis of the intermediate salt.[12]

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add water (20 mL) and dichloromethane (20 mL).[12]

-

Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic (bottom) layer.[12]

-

Drying and Concentration: Pass the organic layer through a hydrophobic filter paper or dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.[12]

-

Purification (if necessary): The resulting off-white solid is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.

Expected Yield and Characterization

-

Yield: This procedure is reported to provide a high yield, typically around 87%.[12]

-

Appearance: The final product is an off-white solid.[12]

-

¹H NMR Spectroscopy: The product can be characterized by ¹H NMR spectroscopy. The expected chemical shifts (in CDCl₃) are: δ 10.01 (s, 1H, -CHO), 7.86 (d, J = 7.9 Hz, 2H, Ar-H), 7.47 (d, J = 7.9 Hz, 2H, Ar-H), 3.75 (s, 2H, -CH₂COOH).[12]

Considerations for Synthesis and Process Optimization

The Role of the Carboxylic Acid Group

A key consideration in this synthesis is the presence of the free carboxylic acid group on the starting material. In many oxidation reactions, carboxylic acids can be sensitive to the reaction conditions or may interfere with the desired transformation. While esters are common protecting groups for carboxylic acids, this particular synthesis using the Sommelet reaction proceeds efficiently without the need for protection.[13][14][15] This simplifies the overall synthetic sequence by avoiding additional protection and deprotection steps.

Alternative Synthetic Routes

While the Sommelet reaction is a robust method, alternative approaches exist. For instance, a two-step process involving the conversion of the benzylic bromide to a benzylic alcohol, followed by oxidation to the aldehyde, is a viable alternative.[1] Oxidation of the intermediate alcohol can be achieved using various reagents, such as manganese dioxide or TEMPO-catalyzed oxidation with sodium hypochlorite.[1][2] Another reported method involves the direct oxidation of 4-(bromomethyl)phenylacetic acid with cupric nitrate trihydrate in water.[16]

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available reagents, and desired purity profile.

Conclusion

The synthesis of this compound from 4-(bromomethyl)phenylacetic acid is a well-established and efficient transformation. The Sommelet reaction, as detailed in this guide, offers a high-yielding and straightforward protocol that avoids the need for protecting groups. By understanding the underlying chemical principles and carefully following the experimental procedure, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and development. The information presented here, grounded in authoritative sources, provides a solid foundation for the successful execution of this synthesis.

References

-

11.3 Protecting groups - Organic Chemistry II - Fiveable. (n.d.). Retrieved January 11, 2026, from [Link]

-

dM-Dim for Carboxylic Acid Protection - PMC - NIH. (2018, March 27). Retrieved January 11, 2026, from [Link]

-

Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

-

Hass–Bender oxidation - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

Appendix 6: Protecting groups - Oxford Learning Link. (n.d.). Retrieved January 11, 2026, from [Link]

-

Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. (n.d.). Retrieved January 11, 2026, from [Link]

-

Kornblum oxidation - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

Sommelet Reaction. (n.d.). Retrieved January 11, 2026, from [Link]

-

The Sommelet Reaction - Organic Reactions. (n.d.). Retrieved January 11, 2026, from [Link]

-

Kornblum Oxidation - SynArchive. (n.d.). Retrieved January 11, 2026, from [Link]

- KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents. (n.d.).

-

DMSO Oxidation. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

- 1. Buy this compound | 34841-47-9 [smolecule.com]

- 2. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. organicreactions.org [organicreactions.org]

- 5. synarchive.com [synarchive.com]

- 6. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Kornblum oxidation - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hass–Bender oxidation - Wikipedia [en.wikipedia.org]

- 11. asianpubs.org [asianpubs.org]

- 12. This compound | 34841-47-9 [chemicalbook.com]

- 13. fiveable.me [fiveable.me]

- 14. dM-Dim for Carboxylic Acid Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. learninglink.oup.com [learninglink.oup.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2-(4-formylphenyl)acetic Acid in Organic Solvents

Introduction

2-(4-formylphenyl)acetic acid is a bifunctional organic compound that is gaining significant interest in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring a carboxylic acid moiety and an aldehyde group on a phenylacetic acid scaffold, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and novel polymers.[1][2] The successful use of this compound in these applications is critically dependent on a thorough understanding of its solubility in various organic solvents. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. This guide provides a comprehensive overview of the physicochemical properties of this compound and a detailed analysis of its expected solubility behavior in a range of common organic solvents. Furthermore, it outlines a robust experimental protocol for the precise determination of its solubility.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility. These properties govern its interactions with solvent molecules and, consequently, its dissolution.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | [1][3] |

| Molecular Weight | 164.16 g/mol | [1][3] |

| Physical Appearance | Off-white to yellow solid | [4] |

| Melting Point | ~131 °C | Vendor Data |

| pKa (predicted) | 4.06 ± 0.10 | [4] |

| XLogP3 (predicted) | 1.1 | [3][5] |

The presence of both a hydrogen-bond-donating carboxylic acid group and a polar, hydrogen-bond-accepting formyl group, in addition to the largely nonpolar phenyl ring, results in a molecule with a nuanced solubility profile. The predicted pKa of 4.06 indicates that it is a weak acid, a factor that is particularly relevant for its solubility in protic and basic or acidic media.[4]

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics. The dissolution process can be conceptualized as a three-step process:

-

Breaking of solute-solute interactions: Energy is required to overcome the forces holding the solute molecules together in the crystal lattice.

-

Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution determines whether the dissolution process is endothermic or exothermic, which in turn influences the effect of temperature on solubility. For most solids, the dissolution process is endothermic, meaning solubility increases with temperature.

The molecular structure of this compound allows for a variety of intermolecular interactions:

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the formyl group can act as a hydrogen bond acceptor.

-

Dipole-Dipole Interactions: The polar carbonyl groups of both the carboxylic acid and the aldehyde contribute to dipole-dipole interactions.

-

Van der Waals Forces: The phenyl ring and the hydrocarbon backbone contribute to weaker van der Waals forces.

The interplay of these forces with the properties of the solvent will determine the extent of solubility.

Solubility Profile of this compound in Common Organic Solvents

| Solvent | Solvent Type | Expected Solubility | Rationale for Expected Solubility |

| Methanol | Polar Protic | High | The carboxylic acid and formyl groups can form strong hydrogen bonds with methanol. The small alkyl group of methanol does not present significant steric hindrance. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol is a good hydrogen bonding partner. Solubility may be slightly lower than in methanol due to the slightly larger nonpolar ethyl group. |

| Acetone | Polar Aprotic | High | Acetone is a good hydrogen bond acceptor for the carboxylic acid group and its polarity can solvate the polar regions of the molecule. Phenylacetic acid shows high solubility in acetone.[6] |

| Ethyl Acetate | Moderately Polar | Moderate | Ethyl acetate can act as a hydrogen bond acceptor, but its larger nonpolar component may limit the solubility compared to more polar solvents. Phenylacetic acid has moderate solubility in ethyl acetate.[6] |

| Dichloromethane | Nonpolar | Low to Moderate | Dichloromethane is a relatively nonpolar solvent and cannot engage in hydrogen bonding. Some solubility is expected due to dipole-dipole interactions and the ability to solvate the phenyl ring. |

| Toluene | Nonpolar | Low | As a nonpolar aromatic solvent, toluene can interact favorably with the phenyl ring of the solute through π-stacking. However, it is a poor solvent for the polar carboxylic acid and formyl groups. Phenylacetic acid has low solubility in toluene.[6] |

| Hexane | Nonpolar | Very Low | Hexane is a nonpolar aliphatic solvent that can only engage in weak van der Waals forces. It is a very poor solvent for polar molecules like this compound. |

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, a well-controlled experimental procedure is necessary. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.

Experimental Workflow Diagram

Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

To each vial, add a precise volume of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature water bath or incubator (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples using a shaker or magnetic stirrer for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. It is critical to avoid aspirating any solid particles.

-

Dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the organic solvent using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL) × Dilution factor) / Volume of supernatant taken (mL)

-

Conclusion

This compound is a molecule with significant potential in synthetic chemistry. A comprehensive understanding of its solubility in organic solvents is paramount for its effective utilization. This guide has provided a detailed overview of its physicochemical properties, a theoretical framework for its solubility, and an inferred solubility profile in a range of common organic solvents. The provided experimental protocol offers a robust method for the precise determination of its thermodynamic solubility. This information will be invaluable to researchers and scientists in the fields of drug discovery and materials science, enabling them to make informed decisions regarding reaction conditions, purification strategies, and formulation development.

References

-

PubChemLite. This compound (C9H8O3). [Link]

-

Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383. [Link]

-

PubChem. This compound. [Link]

-

Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Semantic Scholar. [Link]

Sources

spectroscopic data (NMR, IR) of 2-(4-formylphenyl)acetic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-formylphenyl)acetic acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 34841-47-9), a bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1] We delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—to provide researchers, scientists, and drug development professionals with a detailed framework for structural verification and characterization. This document synthesizes empirical data with foundational spectroscopic principles, offering field-proven insights into experimental design, data interpretation, and quality control.

Introduction: The Molecular Profile of this compound

This compound is an organic building block featuring a para-substituted benzene ring with both a formyl (aldehyde) and an acetic acid moiety.[1] This unique combination of functional groups makes it a versatile precursor for the synthesis of more complex molecules.[1] Its molecular formula is C₉H₈O₃, with a corresponding molecular weight of 164.16 g/mol .[1][2] The presence of both a hydrogen-bond donor (carboxylic acid) and acceptor (carbonyl groups) governs its physical properties, such as its solid state at room temperature and its solubility in organic solvents.[1]

A precise understanding of its structure is paramount for its application in synthetic chemistry. Spectroscopic analysis provides the definitive confirmation of its chemical identity.

Caption: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The spectrum of this compound is highly characteristic, displaying distinct signals for the aldehydic, aromatic, and methylene protons.

Interpretation of the ¹H NMR Spectrum

The analysis of the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals three main groups of signals.[3]

-

Aldehyde Proton (-CHO): A singlet peak appears far downfield, around δ 10.01 ppm .[3] This significant deshielding is a hallmark of aldehyde protons, caused by the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[4][5][6] Its singlet nature confirms the absence of adjacent protons.

-

Aromatic Protons (-C₆H₄-): The 1,4-disubstituted (para) pattern of the benzene ring gives rise to two distinct doublets.

-

A doublet at δ 7.86 ppm (2H, d, J = 7.9 Hz) corresponds to the protons ortho to the electron-withdrawing formyl group.[3]

-

A second doublet at δ 7.47 ppm (2H, d, J = 7.9 Hz) is assigned to the protons ortho to the less electron-withdrawing acetic acid moiety.[3] The observed ortho-coupling constant (J ≈ 7.9 Hz) is typical for this arrangement.

-

-

Methylene Protons (-CH₂-): A singlet at δ 3.75 ppm (2H, s) is characteristic of the methylene protons of the acetic acid side chain.[3] The absence of splitting indicates no vicinal proton neighbors.

-

Carboxylic Acid Proton (-COOH): This proton is acidic and undergoes rapid chemical exchange. Its signal is a broad singlet, typically observed between δ 9-13 ppm .[7][8] Its visibility is highly dependent on the solvent, concentration, and water content. In standard CDCl₃, this peak is often broadened to the point of being indistinguishable from the baseline or may be absent due to exchange with trace deuterium from the solvent.[8] Using a solvent like DMSO-d₆ is a common strategy to ensure its observation.

Summary of ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 10.01 | Singlet (s) | 1H | - | Aldehyde (-CH O) |

| 7.86 | Doublet (d) | 2H | 7.9 | Aromatic (Ar-H ortho to CHO) |

| 7.47 | Doublet (d) | 2H | 7.9 | Aromatic (Ar-H ortho to CH₂COOH) |

| 3.75 | Singlet (s) | 2H | - | Methylene (-CH ₂COOH) |

| ~12.0 (predicted) | Broad Singlet | 1H | - | Carboxylic Acid (-COOH ) |

Data obtained in CDCl₃ at 400 MHz.[3]

Caption: Standard workflow for spectroscopic analysis.

NMR Sample Preparation and Acquisition (400 MHz)

-

Sample Weighing: Accurately weigh 5-15 mg of this compound.

-

Solvent Selection: Choose an appropriate deuterated solvent.

-

CDCl₃: Excellent for general structure but may not show the -COOH proton.

-

DMSO-d₆: Recommended for unambiguous observation of the carboxylic acid proton.

-

-

Dissolution: Transfer the solid to a clean NMR tube and add ~0.7 mL of the chosen deuterated solvent. Cap and vortex until fully dissolved.

-

Acquisition: Insert the sample into the NMR spectrometer. Acquire a standard ¹H spectrum (e.g., 16 scans) and a ¹³C spectrum (e.g., 1024 scans or more, depending on concentration).

-

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation. Apply phase and baseline corrections. Calibrate the spectrum using the residual solvent peak (CDCl₃: δ 7.26; DMSO-d₆: δ 2.50).

IR Sample Preparation and Acquisition (FTIR-ATR)

-

Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquisition: Scan the sample (typically 16-32 scans) over the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

References

Sources

- 1. Buy this compound | 34841-47-9 [smolecule.com]

- 2. This compound | C9H8O3 | CID 11344187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 34841-47-9 [chemicalbook.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

The Strategic deployment of 2-(4-formylphenyl)acetic Acid in Modern Organic Synthesis: A Technical Guide

In the landscape of contemporary organic synthesis, the selection of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-(4-formylphenyl)acetic acid has emerged as a scaffold of significant strategic value, empowering researchers in drug discovery, materials science, and chemical biology. Its unique bifunctional nature, possessing both a reactive aldehyde and a versatile carboxylic acid moiety, allows for a diverse array of chemical transformations, often with a high degree of chemo- and regioselectivity. This guide provides an in-depth exploration of the synthesis, properties, and extensive applications of this compound, offering field-proven insights for its effective utilization in the laboratory.

Physicochemical Properties and Synthesis of this compound

This compound is a white to off-white solid with a molecular formula of C₉H₈O₃ and a molecular weight of 164.16 g/mol .[1][2] Its structure, featuring a para-substituted benzene ring, imparts a balance of hydrophobicity and hydrophilicity, rendering it soluble in a range of organic solvents.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₃ | [2] |

| Molecular Weight | 164.16 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 34841-47-9 | [2] |

The synthesis of this compound can be achieved through several reliable methods. A common and efficient laboratory-scale preparation involves the Sommelet reaction of 4-(bromomethyl)phenylacetic acid. This method provides a good yield and a straightforward workup procedure.

Experimental Protocol: Synthesis via the Sommelet Reaction[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(bromomethyl)phenylacetic acid (1 equivalent) in a suitable solvent such as aqueous ethanol.

-

Addition of Reagents: To the solution, add hexamethylenetetramine (HMTA) (2.5-3 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After completion, add concentrated hydrochloric acid to the reaction mixture and continue to reflux for an additional 30-60 minutes to hydrolyze the intermediate quaternary ammonium salt.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product as a white to off-white solid.

An alternative and often high-yielding approach is the oxidation of the corresponding alcohol, 2-(4-(hydroxymethyl)phenyl)acetic acid.[1] This transformation can be effectively carried out using a variety of oxidizing agents, including manganese dioxide or a TEMPO-catalyzed oxidation with sodium hypochlorite, offering a greener alternative.[3]

The Dichotomous Reactivity of this compound: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. This allows for sequential or one-pot transformations, providing access to a vast chemical space.

Transformations of the Aldehyde Moiety

The formyl group serves as a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Reductive Amination: The aldehyde can readily undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride to furnish the corresponding amino acid derivatives.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These classic olefination reactions provide access to stilbene and cinnamic acid derivatives, which are important pharmacophores.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to generate α,β-unsaturated systems.[1]

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group can be readily converted into a variety of functional groups, enabling further diversification.

-

Esterification and Amidation: Standard esterification and amidation protocols can be employed to generate a library of esters and amides.[3] These transformations are often used to modulate the pharmacokinetic properties of drug candidates.

-

Acid Chloride Formation: Conversion to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride activates the carboxyl group for a wider range of nucleophilic acyl substitution reactions.

Application in Multicomponent Reactions: A Strategy for Rapid Library Synthesis

Multicomponent reactions (MCRs) are powerful tools in modern drug discovery, allowing for the rapid generation of complex molecules in a single synthetic operation. The bifunctional nature of this compound makes it an ideal substrate for several key MCRs.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[4] By employing this compound, both the aldehyde and carboxylic acid components are present in the same molecule, leading to the formation of unique cyclic or macrocyclic structures, or allowing for the introduction of additional diversity through the amine and isocyanide inputs. The use of amino acids as the amine component in Ugi reactions has been shown to be a powerful strategy for the synthesis of peptidomimetics.[4][5]

Caption: Generalized workflow of the Ugi four-component reaction.

The Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[6] Similar to the Ugi reaction, this compound can serve as both the aldehyde and carboxylic acid source, leading to interesting lactone structures or providing a scaffold for further functionalization. This reaction is particularly useful for the synthesis of depsipeptides and other natural product-like molecules.[7]

Synthesis of Heterocyclic Scaffolds: Building Blocks for Medicinal Chemistry

Heterocyclic compounds are at the core of a vast number of pharmaceuticals. This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles.[3]

Synthesis of Isoindolinones

Isoindolinones are a class of compounds with a wide range of biological activities. A three-component reaction of 2-formylbenzonitriles, diaryliodonium salts, and phenylacetylenes has been reported for the synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives.[8] While this specific example does not use this compound directly, its structural motif is highly relevant, and similar strategies could be envisioned starting from our building block. A more direct approach would involve the reductive amination of this compound followed by intramolecular cyclization.

Caption: A plausible synthetic route to N-substituted isoindolinones.

Synthesis of Spirooxindoles

Spirooxindoles are another important class of heterocyclic compounds with diverse biological activities. While direct synthesis from this compound is not commonly reported, its derivatives can be valuable precursors. For instance, the carboxylic acid moiety can be used as a handle to attach the molecule to a solid support for combinatorial library synthesis of spirooxindole derivatives.[9]

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound and its derivatives make them attractive scaffolds for the development of new therapeutic agents.

-

Anti-inflammatory Agents: The phenylacetic acid motif is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound have been investigated for their potential as anti-inflammatory agents.[1][10]

-

Anticancer Properties: Some studies have suggested that this compound exhibits anticancer properties, potentially through mechanisms involving copper complexation or binding to amide groups on cancer cells.

-

Pharmacophore Scaffolding: The ability to independently modify the aldehyde and carboxylic acid functionalities allows for the systematic exploration of the chemical space around this scaffold, a key strategy in lead optimization.[3]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its bifunctional nature provides a gateway to a wide range of molecular architectures, from simple derivatives to complex heterocyclic systems and peptidomimetics. The ability to utilize this compound in multicomponent reactions further enhances its value, enabling the rapid generation of compound libraries for drug discovery and other applications. As the demand for efficient and innovative synthetic methodologies continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical science.

References

-

Ugi and Passerini reactions enable the incorporation of ΔAA into N-alkylated peptides and depsipeptides - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

Passerini reaction - Wikipedia. (URL: [Link])

-

Transition metal-catalyzed synthesis of spirooxindoles - PMC - NIH. (URL: [Link])

-

The Passerini Reaction - Organic Reactions. (URL: [Link])

-

Passerini Reaction - Organic Chemistry Portal. (URL: [Link])

-

Cas 34841-47-9,this compound | lookchem. (URL: [Link])

-

The 100 facets of the Passerini reaction - PMC - PubMed Central - NIH. (URL: [Link])

-

Ugi Four-Component Reactions Using Alternative Reactants - PMC - PubMed Central. (URL: [Link])

-

Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Synthesis of isoindolinones - Organic Chemistry Portal. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC - PubMed Central. (URL: [Link])

-

Asymmetric Synthesis of 3-Substituted Isoindolinones: Application to the Total Synthesis of (+)-Lennoxamine. - SciSpace. (URL: [Link])

-

Synthesis of isoindolinone compounds.[a] | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

(PDF) Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes - ResearchGate. (URL: [Link])

-

Multicomponent access to α-amino acids through an imine intermediate:... - ResearchGate. (URL: [Link])

-

This compound | C9H8O3 | CID 11344187 - PubChem. (URL: [Link])

-

(PDF) Synthesis, biological evaluation and molecular modeling study of substituted 1,2,4-triazole-3-acetic acid derivatives - ResearchGate. (URL: [Link])

-

α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications - MDPI. (URL: [Link])

-

Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PubMed Central. (URL: [Link])

-

Ugi Reaction of Natural Amino Acids: A General Route toward Facile Synthesis of Polypeptoids for Bioapplications | Request PDF - ResearchGate. (URL: [Link])

-

Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Proline Derivatives in Organic Synthesis - Organic Chemistry Portal. (URL: [Link])

Sources

- 1. Buy this compound | 34841-47-9 [smolecule.com]

- 2. This compound | 34841-47-9 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]